![molecular formula C10H14N4O4 B457803 (1-ETHYL-4-NITRO-1H-PYRAZOL-3-YL)(MORPHOLINO)METHANONE](/img/structure/B457803.png)
(1-ETHYL-4-NITRO-1H-PYRAZOL-3-YL)(MORPHOLINO)METHANONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-ETHYL-4-NITRO-1H-PYRAZOL-3-YL)(MORPHOLINO)METHANONE is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by the presence of an ethyl group, a nitro group, and a morpholino group attached to the pyrazole ring. The unique structure of this compound makes it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-ETHYL-4-NITRO-1H-PYRAZOL-3-YL)(MORPHOLINO)METHANONE typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of substituted aromatic aldehydes and tosylhydrazine, followed by cycloaddition with terminal alkynes.
Introduction of the Nitro Group: The nitro group can be introduced by nitration of the pyrazole ring using a mixture of concentrated nitric acid and sulfuric acid.
Attachment of the Morpholino Group: The morpholino group can be attached through a nucleophilic substitution reaction, where the pyrazole derivative reacts with morpholine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of carboxylic acid derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) as bases.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
(1-ETHYL-4-NITRO-1H-PYRAZOL-3-YL)(MORPHOLINO)METHANONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (1-ETHYL-4-NITRO-1H-PYRAZOL-3-YL)(MORPHOLINO)METHANONE involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The morpholino group enhances the compound’s solubility and bioavailability, facilitating its interaction with target proteins and enzymes.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(1-ETHYL-4-NITRO-1H-PYRAZOL-3-YL)(MORPHOLINO)METHANONE is unique due to the presence of both a nitro group and a morpholino group on the pyrazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C10H14N4O4 |
---|---|
Molecular Weight |
254.24g/mol |
IUPAC Name |
(1-ethyl-4-nitropyrazol-3-yl)-morpholin-4-ylmethanone |
InChI |
InChI=1S/C10H14N4O4/c1-2-13-7-8(14(16)17)9(11-13)10(15)12-3-5-18-6-4-12/h7H,2-6H2,1H3 |
InChI Key |
KLXCQNFVSDVLRC-UHFFFAOYSA-N |
SMILES |
CCN1C=C(C(=N1)C(=O)N2CCOCC2)[N+](=O)[O-] |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)N2CCOCC2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.